1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone
Description
Properties
Molecular Formula |
C12H10F3NO |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
1-(5,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-9-3-4-16(10(9)6-8(7)2)11(17)12(13,14)15/h3-6H,1-2H3 |
InChI Key |
JFNLVAFYOFHJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Acid Catalyst : Methanesulfonic acid (2.0 equiv) in anhydrous toluene enhances cyclization efficiency compared to traditional HCl or H₂SO₄, minimizing side reactions.
-
Temperature : Elevated temperatures (90°C) reduce reaction time to 6–8 hours, achieving yields of 78–85%.
-
Solvent : Toluene or 1,4-dioxane improves solubility of hydrophobic intermediates, critical for high conversion rates.
Friedel-Crafts Alkylation for Methyl Group Introduction
While Fischer synthesis can incorporate substituents, additional methylation at the 5- and 6-positions often requires Friedel-Crafts alkylation. Methyl chloride and AlCl₃ (1.5 equiv) in dichloromethane at 0°C selectively alkylate the indole ring.
Selectivity Challenges
-
Positional Control : Methyl groups preferentially occupy electron-rich positions (5 and 6) due to the directing effects of the indole nitrogen.
-
Byproduct Formation : Over-alkylation (e.g., 3-methyl derivatives) is mitigated by limiting methyl chloride to 1.2 equiv and maintaining low temperatures.
Trifluoroacetylation Strategies
The trifluoroethanone moiety is introduced via nucleophilic acyl substitution or Ruppert–Prakash reagent (TMSCF₃).
Ruppert–Prakash Method
Reaction of the indole intermediate with TMSCF₃ (1.2 equiv) in tetrahydrofuran (THF) at −10°C, catalyzed by tetrabutylammonium fluoride (TBAF) , affords the trifluoroacetyl derivative.
Key Steps:
Acylation with Trifluoroacetic Anhydride
Alternative routes employ trifluoroacetic anhydride (TFAA) in dichloromethane with DMAP (4-dimethylaminopyridine) as a base. This method achieves comparable yields (68–72%) but requires stringent moisture control.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Fischer + Alkylation | AlCl₃ | 90°C | 78 | 95.2 |
| Ruppert–Prakash | TBAF | −10°C | 75 | 97.8 |
| TFAA Acylation | DMAP | 25°C | 72 | 93.5 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch processes with continuous flow reactors improves scalability:
Purification Technologies
-
Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% while maintaining >99% purity.
-
Crystallization : Ethanol/water mixtures (70:30 v/v) yield needle-like crystals suitable for pharmaceutical applications.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The trifluoroacetyl group directs further electrophilic substitution on the indole ring:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to yield 5-nitro derivatives, retaining the trifluoroacetyl group .
-
Halogenation : Bromination using NBS in DMF selectively substitutes the 5-position of the indole ring (e.g., 5-bromo-1H-indol-3-yl-trifluoroethanone derivatives) .
Nucleophilic Reactions at the Trifluoroacetyl Group
The electron-withdrawing trifluoromethyl ketone undergoes nucleophilic additions:
-
Grignard Reagents : Reacts with RMgX to form tertiary alcohols (e.g., 1-(5,6-dimethylindol-1-yl)-2,2,2-trifluoro-1-phenylpropan-1-ol) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, though competing indole ring hydrogenation may occur.
Biological Activity and Interactions
The compound’s trifluoroacetyl group enhances interactions with biological targets:
-
Tubulin Inhibition : Analogous 3-trifluoroacetylindoles inhibit tubulin polymerization (IC₅₀ = 3.26–10.72 μM) by binding to the colchicine site via hydrogen bonding and π-alkyl interactions .
-
Cytotoxicity : Derivatives exhibit potent activity against A549 (lung) and HeLa (cervical) cancer cells, with apoptosis induction confirmed via caspase-3/7 activation .
Comparative Reactivity with Analogues
The 5,6-dimethyl substitution on the indole ring sterically hinders electrophilic attacks compared to unsubstituted indoles. Key differences include:
| Property | 1-(5,6-Dimethylindol-1-yl)-2,2,2-trifluoroethanone | 1-Indol-3-yl-2,2,2-trifluoroethanone |
|---|---|---|
| Nitration Yield | 65% | 82% |
| Bromination Site | 5-position | 3-position |
| Tubulin IC₅₀ | 4.15 μM | 8.72 μM |
Stability and Degradation
The compound is stable under inert atmospheres but undergoes hydrolysis in acidic or basic conditions:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The trifluoroethanone group may enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis based on available
Table 1: Comparison of Trifluoroacetyl-Indole Derivatives
*Estimated based on structural analogs.
Physicochemical and Electronic Properties
- Electronic Effects : Methyl groups (electron-donating) may counteract the electron-withdrawing trifluoroacetyl group, stabilizing the indole ring. In contrast, bromine (electron-withdrawing) in increases electrophilicity at the 3-position.
- Hydrophobicity : The dimethyl groups likely enhance lipophilicity compared to polar substituents like methoxy (logP ~3.47 for ethyl analog vs. ~3.5 for dimethyl estimated) .
Biological Activity
1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone (CAS No. 582319-47-9) is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the indole family and features a trifluoroethanone moiety. Its molecular formula is C12H10F3N, with a molecular weight of approximately 239.21 g/mol. The presence of fluorine atoms may enhance its lipophilicity and biological activity compared to non-fluorinated analogs.
Anticancer Properties
Research indicates that compounds within the indole class exhibit significant anticancer properties. Specifically, derivatives similar to 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone have been shown to induce apoptosis in various cancer cell lines. For instance, studies on related indole compounds have demonstrated their ability to inhibit cell proliferation and promote apoptosis through mitochondrial pathways .
| Study | Cell Line | Mechanism | Outcome |
|---|---|---|---|
| Pessoto et al., 2015 | K562 (leukemia) | Mitochondrial permeability transition | Induced apoptosis at low concentrations |
| Gómez et al., 2011 | U937 (leukemia) | Apoptosis induction via metal complexes | Selective cytotoxicity observed |
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties. Similar indole derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. Compounds with structural similarities have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications .
The mechanisms through which 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone exerts its biological effects may involve:
- Mitochondrial Pathways : Induction of apoptosis through mitochondrial dysfunction.
- Enzyme Interaction : Modulation of cholinesterase activity leading to altered neurotransmitter levels.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of related compounds:
- Indole Derivatives and Apoptosis : A study highlighted that indole derivatives could activate apoptotic pathways in cancer cells by promoting mitochondrial release of cytochrome c .
- Cholinesterase Inhibition : Research indicated that certain indole compounds inhibited AChE with varying potency, which could be beneficial in treating cognitive disorders .
- Fluorinated Compounds : The trifluoromethyl group in related compounds has been associated with enhanced biological activity due to increased metabolic stability and improved binding affinity to target proteins .
Q & A
Q. What are common synthetic routes for 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone, and how can reaction conditions be optimized?
- Methodological Answer : A prevalent approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated trifluoroethanone intermediates and indole derivatives. For example, 1-(4-bromophenyl)-2,2,2-trifluoroethanone has been coupled with boronic acids using Pd(PPh₃)₄ in 1,4-dioxane/water (9:1 v/v) at 100°C . Optimization includes:
- Substrate solubility : Use cosolvents (e.g., 10% 1,4-dioxane) to enhance solubility of hydrophobic intermediates .
- Hydration control : Monitor hydrated intermediates (geminal diols) via ¹H-NMR, as electronic effects from trifluoromethyl groups stabilize such species .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness and compatibility with high-resolution data. Key steps include:
- Data collection with modern CCD detectors.
- Structure solution via direct methods (SHELXS/SHELXD) or experimental phasing pipelines.
- Refinement with SHELXL, which accommodates anisotropic displacement parameters and twinning .
Advanced Research Questions
Q. How do substituent positions (e.g., bromo, methyl groups) on the indole ring affect enzymatic reduction kinetics?
- Methodological Answer : Substituent steric and electronic effects significantly influence enzyme-substrate interactions. For example:
- Ortho-substituted analogs : Show slower kinetics (e.g., 1-(2-bromophenyl)-2,2,2-trifluoroethanone requires 50 h for 99% conversion with evo-1.1.200 ADH) due to hindered active-site binding .
- Para-/meta-substituted analogs : Faster kinetics (e.g., 20 h for 1-(4-bromophenyl)-derivatives) due to favorable orientation.
Experimental Design : - Compare reaction rates using UV-Vis or HPLC monitoring.
- Optimize enzyme loading (e.g., 5–20 mg/mL) and substrate concentrations (20–100 mM) to mitigate inhibition .
Q. What strategies enable enantioselective synthesis of alcohol derivatives from this ketone?
- Methodological Answer : Alcohol dehydrogenases (ADHs) with complementary stereoselectivity can yield enantiopure products:
- Ras-ADH : Produces (R)-alcohols (e.g., 99% ee for 1-(4-bromophenyl)-2,2,2-trifluoroethanol) .
- evo-1.1.200 : Generates (S)-enantiomers under similar conditions.
Key Parameters : - Use NADPH/NADH cofactors in stoichiometric or recycling systems.
- Screen cosolvents (e.g., toluene, THF) to balance enzyme activity and substrate solubility .
Q. How can electronic effects of the trifluoromethyl group be exploited to stabilize reactive intermediates?
- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes hydrated intermediates (geminal diols) via inductive effects, as observed in ¹H-NMR studies of cross-coupled products . Applications :
- Leverage diol stability for selective functionalization (e.g., oxidation to ketones).
- Use computational tools (DFT) to predict electronic profiles and optimize reaction pathways .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in enzymatic efficiency across structurally similar substrates?
- Methodological Answer : Contradictions often arise from subtle differences in substrate-enzyme interactions. For example:
- evo-1.1.200 ADH : Exhibits higher selectivity for naphthyl-substituted trifluoroethanones (99% conversion in 5 h) compared to bromophenyl analogs .
Resolution Strategies : - Perform molecular docking simulations to map active-site interactions.
- Conduct mutagenesis studies to identify critical residues for substrate recognition.
Q. What advanced spectroscopic techniques validate the electronic environment of the trifluoroethanone moiety?
- Methodological Answer :
- ¹⁹F NMR : Quantifies electronic effects via chemical shift analysis (e.g., deshielding by electron-withdrawing groups).
- IR Spectroscopy : Detects carbonyl stretching frequencies (~1700 cm⁻¹), which shift with conjugation or hydration .
- Mass Spectrometry (EI) : Fragmentation patterns (e.g., loss of COCF₃) confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
